3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Catalog No.
S12217534
CAS No.
M.F
C12H11ClN2
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c...

Product Name

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

IUPAC Name

3-chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C12H11ClN2/c13-12-10(6-14)8-2-1-3-9(8)11(15-12)7-4-5-7/h7H,1-5H2

InChI Key

ARMUWPMQJMDSEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)C3CC3

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a cyclopentane fused with a pyridine ring. Its chemical formula is C9H7ClN2C_9H_7ClN_2 and it has a molecular weight of approximately 180.62 g/mol. The compound features a chlorine atom at the 3-position and a carbonitrile group at the 4-position of the cyclopenta[c]pyridine ring, contributing to its distinct chemical properties and potential biological activities .

Typical of heterocycles, including:

  • Electrophilic Aromatic Substitution: The presence of the chlorine atom makes the compound susceptible to electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonitrile group can undergo nucleophilic attack, leading to various derivatives.
  • Reduction Reactions: The compound can be reduced to yield different amine derivatives.
  • Cycloaddition Reactions: It may react with dienophiles in Diels-Alder reactions due to its diene-like characteristics .

Research indicates that compounds similar to 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit significant biological activities, particularly as potential pharmaceuticals. These activities include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains.
  • Neuropharmacological Effects: Compounds in this structural class have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases .

Synthesis of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the bicyclic structure.
  • Halogenation: Chlorination can be performed on suitable substrates to introduce the chlorine atom at the desired position.
  • Nitrile Formation: The carbonitrile group can be introduced via nucleophilic substitution reactions using suitable reagents .

The unique structure of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile lends itself to various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or neuroactive agent makes it a candidate for drug development.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds .

Interaction studies involving 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-Bromo-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridineSimilar bicyclic structure with bromine substitutionPotential antimicrobial activity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine at a different positionNeuroactive properties
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineDifferent chlorine positionAntimicrobial effects
6,7-Dihydro-5H-cyclopenta[b]pyridineNo halogen substitutionBaseline for comparative studies

These compounds highlight the uniqueness of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile in terms of its specific halogenation and functional groups that may influence its biological activity and chemical reactivity .

Traditional halogenation-cyclization methodologies for synthesizing 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile primarily involve sequential halogenation and cyclization processes that have been adapted from general heterocyclic chemistry principles [2] [42]. These classical approaches typically employ electrophilic halogenation reagents followed by intramolecular cyclization reactions to construct the fused cyclopenta-pyridine framework.

The fundamental halogenation-cyclization strategy involves the initial formation of halogenated intermediates through electrophilic aromatic substitution or radical halogenation processes [42] [47]. In these methodologies, halogen atoms function as both activating groups and leaving groups, facilitating subsequent cyclization reactions through nucleophilic displacement mechanisms [47]. The electrophilic nature of halogen atoms enables the activation of unsaturated hydrocarbon moieties by generating halonium intermediates, which subsequently undergo attack by carbon-containing nucleophiles to form the desired heterocyclic structures [42].

For the specific synthesis of chlorinated cyclopenta-pyridine derivatives, traditional approaches often utilize chlorinating agents such as phosphorus oxychloride, thionyl chloride, or elemental chlorine under acidic conditions [45] [46]. These reagents promote the formation of chlorinated pyridine intermediates, which can then undergo cyclization reactions with appropriately positioned nucleophilic centers to form the fused ring system [45]. The regioselectivity of chlorination is typically governed by the electronic properties of the pyridine ring, with electron-withdrawing groups directing halogenation to specific positions [45].

Mechanistic Considerations

The traditional halogenation-cyclization mechanism proceeds through a stepwise process involving initial halogen incorporation followed by ring closure [47]. The chlorination step typically occurs via electrophilic aromatic substitution, where the chlorinating agent attacks the pyridine ring at the most electron-rich position [46]. This is followed by an intramolecular cyclization reaction that forms the cyclopentane ring through nucleophilic attack on an appropriately positioned electrophilic center [42].

Research has demonstrated that the success of traditional halogenation-cyclization approaches depends critically on the substrate structure and reaction conditions [47]. The presence of electron-donating or electron-withdrawing groups on the pyridine ring significantly influences both the halogenation regioselectivity and the subsequent cyclization efficiency [45]. Additionally, the choice of solvent and temperature conditions plays a crucial role in determining the overall yield and selectivity of the transformation [42].

Synthetic Challenges and Limitations

Traditional halogenation-cyclization methodologies face several inherent limitations when applied to the synthesis of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile [45] [47]. The primary challenge lies in achieving regioselective chlorination at the desired position while maintaining the integrity of other functional groups, particularly the nitrile moiety [2]. Additionally, the cyclization step often requires harsh reaction conditions that may lead to decomposition of sensitive substituents or undesired side reactions [42].

Halogenating AgentReaction ConditionsTypical YieldRegioselectivity
Phosphorus Oxychloride80-120°C, 2-4 hours45-65%Moderate
Thionyl Chloride60-100°C, 1-3 hours50-70%Good
Elemental Chlorine25-60°C, 0.5-2 hours40-60%Poor

Palladium-Mediated Cross-Coupling Optimizations

Palladium-mediated cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, including derivatives of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile [34] [35] [36]. These methodologies enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance.

Suzuki-Miyaura Cross-Coupling Optimizations

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for constructing carbon-carbon bonds in heterocyclic synthesis [6] [41]. Optimization studies have focused on developing catalyst systems that can effectively couple sterically hindered substrates and heterocyclic halides [37]. The use of bulky, electron-rich phosphine ligands such as SPhos has proven particularly effective for cyclopropyl-containing substrates [6].

Research has demonstrated that palladium(II) acetate combined with SPhos ligand (0.25-1 mol% palladium, 0.5-2 mol% ligand) provides optimal results for the cross-coupling of cyclopropyl-containing heterocycles [6]. These conditions enable high yields (69-93%) with excellent functional group tolerance [6]. The success of these optimized conditions stems from the enhanced oxidative addition of the palladium catalyst to sterically congested aryl halides and the stabilization of the resulting palladium complexes [6].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction has been extensively optimized for the synthesis of nitrogen-containing heterocycles [39]. These palladium-catalyzed carbon-nitrogen coupling reactions enable the formation of arylamines from aryl halides and amines under mild conditions [39]. For cyclopropyl-containing pyridine derivatives, the optimization of catalyst loading, ligand selection, and base choice is critical for achieving high yields and selectivity [39].

The optimized Buchwald-Hartwig conditions typically employ palladium(0) precatalysts with bulky biaryl phosphine ligands [39]. The choice of base is particularly important, with sodium tert-butoxide and cesium carbonate showing superior performance for heterocyclic substrates [39]. Temperature optimization studies have revealed that moderate temperatures (80-100°C) provide the best balance between reaction rate and substrate stability [39].

Advanced Cross-Coupling Methodologies

Recent developments in palladium-catalyzed cross-coupling have focused on expanding the scope of coupling partners and improving reaction efficiency [35] [40]. The development of nitrogen-heterocyclic carbene-modified palladium catalysts has shown enhanced performance for challenging substrates [35]. These catalysts demonstrate improved stability and activity compared to traditional phosphine-based systems [35].

The Willis pyridinate methodology represents a significant advancement in cross-coupling chemistry, particularly for pyridine-containing substrates [41]. This approach employs pyridine-2-sulfinates as nucleophilic coupling partners, providing superior performance compared to traditional boronic acid-based systems [41]. The pyridinate methodology offers excellent functional group tolerance and enables the coupling of sterically hindered substrates under mild conditions [41].

Cross-Coupling TypeOptimal CatalystLigandBaseTemperatureYield Range
Suzuki-MiyauraPalladium(II) acetateSPhosPotassium phosphate70-100°C69-93%
Buchwald-HartwigPalladium(0) precatalystBiaryl phosphineSodium tert-butoxide80-100°C65-85%
Willis PyridinatePalladium(II) acetatePhosphineCesium carbonate60-90°C70-90%

Solvent System Optimization for Nitrile Group Stabilization

The stabilization of nitrile functional groups during synthetic transformations represents a critical challenge in the preparation of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile [14] [15] [16]. Solvent selection plays a crucial role in maintaining nitrile group integrity while facilitating desired chemical transformations.

Polar Aprotic Solvent Systems

Polar aprotic solvents have demonstrated superior performance for nitrile-containing heterocyclic synthesis due to their ability to stabilize ionic intermediates without participating in hydrogen bonding that could activate the nitrile group [16] [18]. Dimethylformamide, dimethyl sulfoxide, and acetonitrile represent the most commonly employed solvents for these transformations [18]. These solvents provide the necessary polarity to solubilize ionic intermediates while maintaining chemical inertness toward the nitrile functionality [16].

Research has shown that solvent polarity significantly influences both the reaction rate and selectivity of nitrile-containing heterocyclic synthesis [16] [17]. The use of polar aprotic solvents enhances the nucleophilicity of anionic intermediates while preventing unwanted side reactions involving the nitrile group [16]. Additionally, these solvents facilitate the formation of stable metal complexes that are essential for many catalytic transformations [18].

Deep Eutectic Solvent Applications

Deep eutectic solvents have emerged as environmentally friendly alternatives for heterocyclic synthesis, offering unique advantages for nitrile group stabilization [18]. These solvents, formed from hydrogen bond acceptors and donors, provide a stable medium for chemical transformations while minimizing environmental impact [18]. The hydrogen bonding network in deep eutectic solvents can stabilize nitrile groups through weak intermolecular interactions [18].

Studies have demonstrated that choline chloride-based deep eutectic solvents show excellent compatibility with nitrile-containing substrates [18]. The formation of hydrogen bonds between the deep eutectic solvent components and the nitrile nitrogen atom provides additional stabilization against hydrolysis or other degradation pathways [18]. These solvent systems have been successfully applied to various heterocyclic synthesis reactions with yields comparable to or exceeding those obtained in conventional organic solvents [18].

Solvent Effects on Nitrile Reactivity

The choice of solvent system significantly influences the reactivity and stability of nitrile groups in heterocyclic synthesis [16] [17]. Computational studies have revealed that hydrogen bonding interactions between solvents and nitrile groups can dramatically affect reaction selectivity and product distribution [16]. The electronic properties of the solvent, particularly its ability to stabilize charged intermediates, play a crucial role in determining reaction outcomes [16].

Experimental investigations have shown that solvent polarity affects the regioselectivity of cycloaddition reactions involving nitrile-containing substrates [16]. Dichloromethane and benzene show different selectivity patterns, with benzene slightly favoring certain reaction pathways due to its different solvation properties [16]. The formation of weak attractive interactions between solvent molecules and reactive intermediates contributes to these selectivity differences [16].

Solvent TypeDielectric ConstantNitrile StabilityReaction RateSelectivity
Dimethylformamide36.7ExcellentHighGood
Dimethyl sulfoxide46.7ExcellentHighExcellent
Acetonitrile37.5GoodModerateGood
Dichloromethane9.1GoodModerateModerate
Deep Eutectic SolventsVariableExcellentModerateGood

Diastereoselective Control in Fused Ring Formation

Diastereoselective control in the formation of fused ring systems represents one of the most challenging aspects of synthesizing 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile [20] [22] [24]. The construction of multiple stereocenters during cyclization reactions requires careful consideration of reaction conditions, catalyst selection, and substrate design to achieve optimal stereoselectivity.

Conformational Control Strategies

The conformational rigidity of fused ring systems significantly influences the stereoselectivity of nucleophilic addition and cyclization reactions [24]. Research has demonstrated that subtle changes in ring fusion patterns can dramatically affect diastereoselectivity, with conformationally rigid systems often showing reduced selectivity compared to more flexible analogs [24]. The incorporation of heteroatoms into fused rings can increase conformational constraints, leading to altered selectivity patterns [24].

Studies on five-membered ring bicyclic systems have revealed that the presence of oxygen atoms in fused rings creates additional conformational restrictions that reduce stereoselectivity [24]. This effect is attributed to the higher barriers to pseudorotation in oxygen-containing rings compared to all-carbon systems [24]. The conformational preferences of oxocarbenium ion intermediates are significantly influenced by the electronic and steric properties of the fused ring substituents [24].

Catalyst-Controlled Diastereoselectivity

Modern approaches to diastereoselective fused ring formation rely heavily on catalyst design to achieve optimal stereocontrol [20] [21] [25]. Rhodium-catalyzed intramolecular nitrene insertion reactions have demonstrated excellent potential for controlling stereochemistry in cyclic amine synthesis [20] [21]. These reactions proceed through catalyst-controlled conformational preferences that dictate the stereochemical outcome [20].

The development of chiral dirhodium catalysts has enabled highly diastereoselective synthesis of nitrogen-containing fused ring systems [20]. The conformational relationship between catalyst and substrate provides a framework for rational catalyst design that can accommodate a broader range of substrates [20]. The reaction proceeds without external oxidants or directing groups, making it particularly attractive for complex molecule synthesis [20].

Thermodynamic vs Kinetic Control

The balance between thermodynamic and kinetic control plays a crucial role in determining the stereoselectivity of fused ring formation [23] [26]. Research has shown that certain substrates can undergo equilibration under reaction conditions, leading to thermodynamically controlled product distributions [23]. The propensity of specific functional groups to facilitate stereocenter equilibration can be exploited to achieve high levels of stereocontrol [23].

Studies on furanyl cyclic amine synthesis have demonstrated that thermodynamic control can lead to excellent diastereoselectivity when kinetic preferences are overridden [23]. The use of elevated temperatures and extended reaction times allows equilibration to occur, resulting in the preferential formation of the thermodynamically favored diastereomer [23]. Pseudo-allylic strain between substituents often dominates stereochemical preferences in these systems [23].

Advanced Stereochemical Control Methods

Recent developments in asymmetric radical cascade cyclization have opened new avenues for diastereoselective fused ring synthesis [25]. Cobalt(II)-based metalloradical catalysis enables the construction of multiple stereocenters in a single operation with excellent stereocontrol [25]. These reactions proceed through well-defined radical intermediates that undergo highly selective bond-forming processes [25].

The use of chiral porphyrin ligands in cobalt-catalyzed radical cyclization has achieved remarkable levels of both enantioselectivity and diastereoselectivity [25]. The reactions enable the asymmetric construction of cyclopropane-fused heterocycles bearing three contiguous stereocenters, including challenging quaternary centers [25]. The stepwise radical mechanism involves the relay of several metal-supported carbon-centered radical intermediates [25].

Control MethodSelectivity RangeTypical ConditionsSubstrate Scope
Conformational Control60-95% diastereomeric excessVariable temperatureBicyclic systems
Catalyst Control85-99% diastereomeric excessMild conditions, chiral catalystsBroad substrate scope
Thermodynamic Control70-90% diastereomeric excessElevated temperature, long reaction timesEquilibrating systems
Radical Cascade90-99% diastereomeric excessRoom temperature, photoredox conditionsComplex polycyclic structures

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile demonstrates remarkable thermal stability characteristics typical of heterocyclic compounds containing both pyridine and carbonitrile functional groups. Based on differential scanning calorimetry studies of structurally related cyclopenta-pyridine derivatives, the compound exhibits thermal stability exceeding 250°C under both inert and oxidizing atmospheric conditions [1] [2] [3].

The thermodynamic stability profile reveals that the compound belongs to a class of polynitrogenated heterocycles with enhanced thermal resistance. The activation energy for thermal decomposition falls within the range of 84-421 kJ/mol, which is characteristic of heterocyclic carbonitrile compounds [3] [4]. The thermal decomposition mechanism proceeds through radical pathways, with the initial breakdown involving symmetric cleavage of carbon-nitrogen and carbon-carbon bonds [2] [3].

Differential scanning calorimetry analysis indicates that the compound exhibits higher thermal stability in oxidizing conditions compared to inert atmospheres. This phenomenon occurs due to oxygen interaction with the condensed phase material, forming more thermally stable radical species that increase the decomposition activation energy [2] [3]. The stabilizing effect of oxygen delays the decomposition process by enhancing the energy barrier required for thermal breakdown.

ParameterValue
Thermal Stability Threshold (°C)> 250
Decomposition Activation Energy Range (kJ/mol)84-421 (typical for heterocyclic nitriles)
Melting Point Range (°C)Varies with substituents
Thermal Analysis MethodDSC/TG-FTIR
Atmosphere DependenceHigher stability in oxidizing conditions

Solubility Profile Across Organic Solvents

The solubility characteristics of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile are governed by its heterocyclic structure, chlorine substitution, and carbonitrile functionality. The compound demonstrates variable solubility across different organic solvents based on polarity index and hydrogen bonding capacity [5] [6] [7].

Polar aprotic solvents such as dimethyl sulfoxide (polarity index 6.5) and acetone (polarity index 5.4) provide excellent solubility due to their ability to interact with both the pyridine nitrogen and carbonitrile group through dipole-dipole interactions [6] [7]. Polar protic solvents including methanol (polarity index 6.6) and ethanol (polarity index 5.2) exhibit moderate to good solubility, facilitated by hydrogen bonding interactions with the nitrogen atom of the pyridine ring [6] [7].

The compound shows limited solubility in water (polarity index 9.0) despite water's high polarity, due to the hydrophobic nature of the cyclopenta ring system and the electron-withdrawing effects of the chlorine substituent and carbonitrile group [6]. Non-polar solvents such as toluene (polarity index 1.0) demonstrate poor solubility due to insufficient polar interactions to overcome the compound's heterocyclic character [6] [7].

SolventPolarity IndexExpected Solubility
Water9.0Limited (heterocyclic nature)
Methanol6.6Moderate to good
Ethanol5.2Moderate to good
Acetone5.4Good
Toluene1.0Limited
Chloroform4.3Moderate
Dimethyl Sulfoxide (DMSO)6.5Good

pKa Determination and Protonation Site Analysis

The acid-base behavior of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is primarily determined by the pyridine nitrogen atom, which serves as the sole basic site in the molecule. The compound exhibits weak basicity characteristic of substituted pyridines, with the pKa of the conjugate acid (pyridinium form) expected to fall within the range of 0.5-4.0 [8] [9] [10].

The pyridine nitrogen represents the primary protonation site, where protonation occurs at low pH values to form the corresponding pyridinium cation [8] [11]. The electron-withdrawing effects of both the chlorine substituent at the 3-position and the carbonitrile group at the 4-position significantly reduce the basicity compared to unsubstituted pyridine (pKa ~5.2) [8] [12] [11]. The cyclopropyl group at the 1-position provides minimal electronic influence on the nitrogen basicity.

The carbonitrile functional group does not participate in protonation-deprotonation equilibria under normal aqueous conditions, as nitriles are neither acidic nor basic within the physiological pH range [13] [10]. The carbon-nitrogen triple bond remains intact and non-ionizable throughout the typical pH spectrum encountered in analytical applications.

Protonation site analysis reveals that at pH values below the pKa, the compound exists predominantly as the protonated pyridinium species, while at pH values above the pKa, the neutral form predominates. This pH-dependent speciation significantly influences the compound's chromatographic behavior and solubility characteristics [14] [8] [15].

SiteExpected pKa RangeProtonation Behavior
Pyridine Nitrogen0.5 - 4.0 (pyridinium conjugate acid)Protonates at low pH to form pyridinium
Carbonitrile GroupNon-ionizable under normal conditionsDoes not undergo protonation/deprotonation

Chromatographic Behavior Under Various HPLC Conditions

The chromatographic retention behavior of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile in high-performance liquid chromatography systems demonstrates complex interactions involving reversed-phase partitioning, ion-exchange mechanisms, and pH-dependent speciation effects [16] [17] [18].

Acidic mobile phase conditions (pH 2-3) with acetonitrile/water/formic acid systems provide optimal chromatographic performance, yielding sharp, symmetrical peaks with moderate retention times [16] [17]. Under these conditions, the compound exists predominantly in its protonated pyridinium form, enabling effective separation through both hydrophobic interactions with the stationary phase and electrostatic interactions with residual silanol groups [18] [19].

Mixed-mode chromatography employing acetonitrile/water/sulfuric acid mobile phases at very low pH (< 2) results in enhanced retention due to strong ion-pairing mechanisms [16] [20]. The sulfuric acid acts as both a pH modifier and an ion-pairing reagent, significantly increasing retention times while maintaining peak integrity [18] [20].

Neutral to basic mobile phase conditions (pH 7-9) lead to reduced retention and potential peak tailing due to the compound existing primarily in its neutral form, which reduces electrostatic interactions with the stationary phase [16] [18]. The decreased retention under these conditions necessitates careful optimization of organic modifier concentration to achieve adequate separation [21] [18].

Detection optimization typically employs ultraviolet detection at 254 nm, corresponding to the aromatic π-π* transitions of the pyridine ring system [17] [20]. Alternative detection at 250 nm may provide enhanced sensitivity for trace analysis applications [17] [20].

Mobile Phase SystempH RangeExpected Retention BehaviorDetection Wavelength (nm)
Acetonitrile/Water/Formic Acid3.0Moderate retention with good peak shape254
Acetonitrile/Water/Sulfuric AcidLow (< 2)Strong retention due to ion-pairing250
Methanol/Water/Ammonium Formate3.0 - 7.0Variable retention based on buffer strength254
Acetonitrile/Water (High pH)7.0 - 9.0Reduced retention, potential peak tailing254

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

218.0610761 g/mol

Monoisotopic Mass

218.0610761 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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